molecular formula C18H18BrN5O2 B15005279 7-(4-bromophenyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-bromophenyl)-1,3-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B15005279
M. Wt: 416.3 g/mol
InChI Key: HNBYWEZHUUXWCC-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: is a complex organic compound with a unique structure that includes a bromophenyl group, dimethyl groups, and a propyl chain attached to an imidazo[1,2-g]purine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-g]purine core, followed by the introduction of the bromophenyl group and the propyl chain. Common reagents used in these reactions include bromine, methylating agents, and propylating agents. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography and crystallization, is common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds

Scientific Research Applications

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-PROPYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Properties

Molecular Formula

C18H18BrN5O2

Molecular Weight

416.3 g/mol

IUPAC Name

7-(4-bromophenyl)-2,4-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H18BrN5O2/c1-4-9-23-13(11-5-7-12(19)8-6-11)10-24-14-15(20-17(23)24)21(2)18(26)22(3)16(14)25/h5-8,10H,4,9H2,1-3H3

InChI Key

HNBYWEZHUUXWCC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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